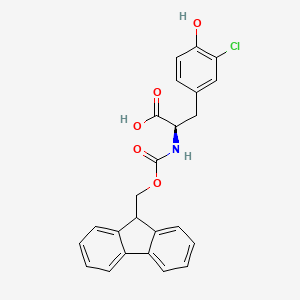

Fmoc-3-chloro-D-tyrosine

Description

Significance of Non-Canonical Amino Acids in Advancing Chemical Biology and Medicinal Chemistry

The twenty canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the exploration of non-canonical amino acids (ncAAs), which are amino acids beyond this standard set, has significantly expanded the horizons of chemical biology and medicinal chemistry. nih.govacs.org The incorporation of ncAAs into peptides and proteins allows for the introduction of novel chemical functionalities, leading to enhanced therapeutic properties and the development of new biological tools. nih.govrsc.org

The use of ncAAs offers a powerful strategy to precisely modify the structure and function of proteins, a concept often referred to as "protein medicinal chemistry". nih.gov This approach has yielded peptides and proteins with structures and functions that would be difficult, if not impossible, to achieve using only the canonical amino acids. nih.gov The ability to introduce specific chemical modifications through ncAAs has led to advancements in several areas, including the creation of more "druglike" proteins and the development of precisely defined protein conjugates. nih.gov International symposiums and research efforts continue to focus on the expanding applications of ncAAs in peptide and protein science, highlighting their growing importance in the field. eurpepsoc.com

Historical and Current Landscape of Halogenated Amino Acid Derivatives in Peptide Science

The introduction of halogen atoms, such as chlorine, into amino acid side chains is a well-established strategy for modulating the physicochemical and structural properties of peptides and proteins. nih.govencyclopedia.pub Halogenation can influence a variety of factors, including the stability, lipophilicity, and binding affinity of peptides. dovepress.com This makes halogenated amino acids valuable tools for rationally designing peptides with improved pharmacological activities. nih.govnih.gov

Historically, halogenated amino acids, particularly those derived from aromatic amino acids like tyrosine, histidine, and tryptophan, have been identified in natural products. nih.gov In nature, the carbon-halogen bond, especially the Csp2-X bond (where X is chlorine or bromine), is less susceptible to nucleophilic attack, contributing to the stability of these compounds in biological systems. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGYTHHDSEGNQ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718505 | |

| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-59-4 | |

| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Incorporating Fmoc 3 Chloro D Tyrosine in Solid Phase Peptide Synthesis Spps

Mechanistic Considerations of Fmoc Deprotection and Coupling Efficiencies with 3-chloro-D-tyrosine

The efficiency of the entire SPPS cycle hinges on two critical, repeated steps: the deprotection of the Nα-Fmoc group and the subsequent coupling of the next amino acid. iris-biotech.de The presence of the 3-chloro-D-tyrosine residue can influence both of these steps.

Fmoc Deprotection Mechanism: The removal of the Fmoc group is a base-catalyzed β-elimination reaction. nih.gov Typically, a 20% solution of a secondary amine, such as piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used. altabioscience.comuci.edu The mechanism involves the abstraction of the acidic proton on the fluorenyl ring's C9 position by the base, leading to the collapse of the carbamate (B1207046) and the release of the free N-terminal amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.govluxembourg-bio.com The excess secondary amine in the deprotection solution traps the DBF to form a stable adduct, driving the reaction to completion. nih.gov

The electronic properties of the adjacent amino acid residue, in this case, 3-chloro-D-tyrosine, are not expected to directly alter the fundamental mechanism of Fmoc deprotection at the preceding residue. However, incomplete deprotection can lead to the formation of deletion sequences, which are challenging to separate from the target peptide. iris-biotech.de Monitoring the release of the DBF-piperidine adduct via UV spectrophotometry (at ~301 nm) is a standard method to ensure the reaction proceeds to completion. altabioscience.comiris-biotech.de

Coupling Efficiencies: Coupling efficiency is a measure of the completeness of the amide bond formation between the incoming Fmoc-3-chloro-D-tyrosine and the free N-terminal amine of the growing peptide chain. Incomplete coupling results in truncated peptide sequences. The efficiency can be affected by both steric hindrance and the electronic nature of the amino acid derivative. The chloro- group at the 3-position of the tyrosine ring may exert a mild steric effect and an electron-withdrawing inductive effect, which could slightly modulate the reactivity of the carboxyl group during activation. For sterically hindered or electronically modified amino acids, extended coupling times or the use of more potent coupling reagents may be necessary to achieve quantitative yields. nih.gov

| Parameter | Mechanistic Aspect | Implication for 3-chloro-D-tyrosine | Monitoring/Mitigation |

| Fmoc Deprotection | Base-catalyzed β-elimination | The fundamental mechanism is unchanged. However, peptide aggregation related to the sequence can hinder reagent access. | UV monitoring of the DBF-adduct release. Use of stronger base systems like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in specific cases, though caution is needed with sensitive residues. peptide.com |

| Coupling Efficiency | Nucleophilic attack of the N-terminal amine on the activated carboxyl group | The chloro-substituent may introduce steric hindrance, potentially slowing the reaction rate compared to unmodified tyrosine. | Colorimetric tests (e.g., Kaiser test) to detect unreacted primary amines. luxembourg-bio.com Employing optimized coupling reagents and conditions (see section 3.2). |

Evaluation of Coupling Reagents and Conditions for Optimal Incorporation of this compound

The choice of coupling reagent is critical for ensuring the efficient incorporation of this compound while minimizing side reactions, particularly racemization. peptide.com Coupling reagents activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation. peptide.com They are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

For modified amino acids like this compound, which may present steric challenges, aminium/uronium salt-based reagents are often preferred due to their high reactivity and rapid coupling kinetics. bachem.com

HBTU/HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and its chloro-derivative, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU), are highly effective. uci.edu They react with the Fmoc-amino acid in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) to form an activated ester, which rapidly couples to the peptide chain. luxembourg-bio.comchapman.edu

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most powerful coupling reagents, known for reducing racemization and being particularly effective for hindered couplings. bachem.comnih.gov

DIC/Oxyma: N,N'-Diisopropylcarbodiimide (DIC) combined with an additive like Ethyl cyanohydroxyiminoacetate (OxymaPure®) provides a cost-effective and low-racemization coupling method. bachem.com The carbodiimide (B86325) activates the amino acid, which then reacts with Oxyma to form an active ester intermediate.

Optimal conditions typically involve using a 3- to 5-fold excess of the Fmoc-amino acid and coupling reagents relative to the resin loading capacity. The reaction is usually carried out in DMF or N-Methyl-2-pyrrolidone (NMP) at room temperature, although applying heat (e.g., microwave irradiation) can significantly accelerate the coupling of difficult residues. nih.govbiotage.com

| Coupling Reagent/Additive | Class | Key Advantages for this compound | Typical Conditions |

| HCTU / DIPEA | Aminium/Uronium Salt | High coupling efficiency, rapid kinetics. | 3-5 eq. reagent, 6-10 eq. DIPEA in DMF/NMP. |

| HATU / DIPEA | Aminium/Uronium Salt | Very high reactivity, low racemization, ideal for sterically hindered residues. bachem.comnih.gov | 3-5 eq. reagent, 6-10 eq. DIPEA in DMF/NMP. |

| DIC / OxymaPure® | Carbodiimide / Additive | Low racemization, cost-effective. | 3-5 eq. DIC, 3-5 eq. OxymaPure® in DMF/NMP. |

| PyBOP / DIPEA | Phosphonium Salt | High reactivity, byproducts are easily washed away. | 3-5 eq. reagent, 6-10 eq. DIPEA in DMF/NMP. |

Design and Selection of Solid Supports and Resin Linkers for Peptides Containing 3-chloro-D-tyrosine

The solid support (resin) and the linker that attaches the peptide to it are foundational components of SPPS. chempep.com The choice of resin dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage. uci.edubiosynth.com The resin must be chemically stable throughout the synthesis cycles and provide a suitable environment for the peptide chain elongation. chempep.com

Commonly used resins in Fmoc-SPPS include:

Wang Resin: A polystyrene-based resin with a p-alkoxybenzyl alcohol linker, used for synthesizing peptides with a C-terminal carboxylic acid. uci.edu Cleavage requires strong acid, typically a cocktail containing 95% Trifluoroacetic acid (TFA). nih.gov A potential side reaction is the alkylation of sensitive residues like Cys or Trp by the benzyl (B1604629) cation generated during cleavage. nih.govpeptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is also used to generate C-terminal peptide acids. uci.edusigmaaldrich.com Its steric bulk can help suppress diketopiperazine formation at the dipeptide stage. almacgroup.com Peptides can be cleaved under very mild acidic conditions (e.g., 1-2% TFA in Dichloromethane (DCM)), which allows for the synthesis of protected peptide fragments where side-chain protecting groups remain intact. iris-biotech.demdpi.com

Rink Amide Resin: This resin is the standard choice for synthesizing peptides with a C-terminal amide. uci.edu It features an acid-labile linker that releases the amidated peptide upon treatment with a high concentration of TFA. sigmaaldrich.com

For peptides containing 3-chloro-D-tyrosine, the selection follows the desired C-terminal functionality. The 3-chloro-tyrosine residue itself is stable to standard TFA cleavage conditions. If the goal is a protected peptide fragment, the 2-CTC resin is the superior choice due to its mild cleavage conditions. iris-biotech.de

| Resin Type | Linker Type | C-Terminal Product | Cleavage Conditions | Suitability for 3-Cl-D-Tyr Peptides |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | High % TFA (e.g., 95%) | Suitable for standard synthesis of peptide acids. |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid | Mild % TFA (1-5% in DCM) | Excellent for producing fully protected peptide fragments and minimizing C-terminal side reactions. sigmaaldrich.comalmacgroup.com |

| Rink Amide Resin | Acid-labile benzhydrylamine derivative | Amide | High % TFA (e.g., 95%) | The standard choice for producing peptide amides. |

Addressing Sequence-Specific Challenges and Side Reactions in SPPS of 3-chloro-D-tyrosine-Containing Peptides

While SPPS is a robust methodology, several sequence-dependent side reactions can occur, potentially compromising the yield and purity of the final peptide. nih.govresearchgate.net The presence of a modified residue can sometimes exacerbate these issues.

Racemization: The chiral integrity of the amino acid must be maintained throughout the synthesis. While the Fmoc group itself suppresses racemization, the risk is highest during the carboxyl group activation step, especially for residues like Cys and His. sigmaaldrich.comslideshare.net Using aminium/uronium reagents like HATU or additives like OxymaPure® can significantly reduce this risk. bachem.com For 3-chloro-D-tyrosine, standard low-racemization coupling protocols are generally sufficient.

Aspartimide Formation: Peptides containing an aspartic acid (Asp) residue are prone to forming a five-membered aspartimide ring, particularly when followed by residues like Gly, Asn, or Ser. nih.gov This can occur during the basic Fmoc deprotection step. The aspartimide can subsequently reopen to yield a mixture of α- and β-aspartyl peptides. nih.gov While not directly caused by 3-chloro-D-tyrosine, this side reaction must be considered if an Asp residue is adjacent to it in the sequence. Mitigation strategies include using specialized protecting groups on the Asp side chain or modifying the deprotection conditions.

Aggregation: Hydrophobic sequences have a tendency to aggregate on the resin, leading to poor solvation and incomplete deprotection and coupling reactions. acs.org While 3-chloro-D-tyrosine is not exceptionally hydrophobic, its presence within a larger hydrophobic sequence can contribute to this problem. Using chaotropic salts, elevated temperatures (microwave synthesis), or switching to more polar solvents like NMP can help disrupt aggregation. nih.gov

The chloro-substituent on the aromatic ring of tyrosine is generally stable and unreactive under standard SPPS and TFA cleavage conditions. Unlike some other modifications, it does not typically introduce novel side reactions. The primary challenges remain ensuring complete coupling and managing sequence-dependent issues.

| Side Reaction | Description | Sequence Context | Mitigation Strategy |

| Racemization | Loss of stereochemical purity at the α-carbon during activation. slideshare.net | Most common with Cys and His, but possible for any residue. | Use of low-racemization coupling reagents (e.g., HATU, DIC/Oxyma). bachem.com |

| Aspartimide Formation | Cyclization of Asp side chain during Fmoc deprotection. nih.gov | Asp-Gly, Asp-Asn, Asp-Ser sequences are particularly susceptible. | Use of modified Asp protecting groups (e.g., O-1-adamantyl) or modified deprotection reagents. |

| Aggregation | Inter- or intra-chain association of the peptide on the resin, hindering reagent access. acs.org | Long, hydrophobic peptide sequences. | Microwave-assisted synthesis, use of NMP as a solvent, addition of chaotropic agents. nih.gov |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide to release it from the resin. peptide.com | Occurs after deprotection of the second amino acid, especially if Pro or Gly is in position 1 or 2. | Use of 2-chlorotrityl chloride resin; use of a pre-loaded resin with the first two amino acids as a dipeptide. peptide.com |

Automated Synthesis Protocols for Complex Peptide Sequences Featuring this compound

Automated peptide synthesizers have become indispensable tools, enabling the reliable and high-throughput production of peptides. americanpeptidesociety.orgnih.gov These instruments automate the repetitive cycles of deprotection, washing, and coupling, ensuring high reproducibility and minimizing human error. chapman.edunih.gov Modern synthesizers often incorporate microwave heating capabilities, which dramatically accelerate reaction rates and improve the synthesis of "difficult" sequences, including those containing hindered residues like 3-chloro-D-tyrosine. biotage.comnih.gov

A typical automated protocol for incorporating this compound would involve a standard Fmoc-SPPS cycle, but with potential modifications to the coupling step. For instance, the instrument could be programmed to perform a longer coupling time or a "double coupling" for the modified residue, where the coupling step is repeated to ensure the reaction goes to completion.

Example Automated Synthesis Cycle: The following table outlines a representative protocol for a single coupling cycle on a microwave-assisted automated synthesizer.

| Step | Reagent/Solvent | Duration & Temperature | Purpose |

| 1. Resin Swelling | DMF or NMP | 30 min, Room Temperature | Prepares the resin for synthesis by solvating the polymer matrix. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | 1 x 3 min + 1 x 7 min, Room Temperature | Removes the Nα-Fmoc protecting group from the N-terminal amino acid. |

| 3. Washing | DMF and/or Isopropanol | 5-7 cycles, Room Temperature | Removes excess deprotection reagent and the DBF-piperidine adduct. |

| 4. Coupling | 5 eq. Fmoc-AA, 5 eq. HCTU, 10 eq. DIPEA in NMP | 5-10 min, 75°C (Microwave) | Activates the incoming amino acid (e.g., this compound) and forms the peptide bond. For difficult couplings, time can be extended or the step repeated. biotage.com |

| 5. Washing | DMF and/or Isopropanol | 3-5 cycles, Room Temperature | Removes excess reagents and soluble byproducts. |

| 6. Repeat Cycle | - | - | The cycle is repeated for each amino acid in the sequence. |

| 7. Final Cleavage | TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) | 2-3 hours, Room Temperature | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

The use of automated synthesis, particularly with microwave assistance, provides a robust and efficient platform for producing complex peptides containing this compound, ensuring high purity and yield even when dealing with potentially challenging coupling steps. nih.gov

Fmoc 3 Chloro D Tyrosine in Pharmaceutical Sciences and Drug Discovery Research

Rational Design and Synthesis of Bioactive Peptides with Enhanced Pharmacological Properties through 3-chloro-D-tyrosine Incorporation

The rational design of bioactive peptides involves the strategic incorporation of non-proteinogenic amino acids like 3-chloro-D-tyrosine to improve their therapeutic potential. This modification can lead to peptides with increased resistance to enzymatic degradation, improved receptor binding affinity, and enhanced biological activity.

The synthesis of peptides containing 3-chloro-D-tyrosine is typically achieved through solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine of 3-chloro-D-tyrosine is crucial for this process, as it allows for the sequential addition of amino acids to a solid support. chemimpex.commasterorganicchemistry.com The chloro group on the tyrosine ring can influence the electronic properties of the peptide, potentially leading to stronger interactions with biological targets. chemimpex.com The D-configuration of the amino acid provides steric hindrance that can protect the peptide from degradation by proteases, which primarily recognize L-amino acids.

Table 1: Key Features of Fmoc-3-chloro-D-tyrosine in Peptide Synthesis

| Feature | Description | Reference |

| Fmoc Protecting Group | Facilitates selective deprotection and coupling during SPPS. | chemimpex.com |

| 3-Chloro Substituent | Modifies the electronic properties of the tyrosine side chain, potentially enhancing receptor interactions. | chemimpex.com |

| D-Configuration | Increases resistance to enzymatic degradation by proteases. | |

| Solid-Phase Peptide Synthesis (SPPS) | The primary method for incorporating this compound into peptide chains. | chemimpex.comchemimpex.com |

Exploration of Structure-Activity Relationships (SAR) Mediated by the 3-chloro-D-tyrosine Moiety

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide, influences its biological activity. The incorporation of 3-chloro-D-tyrosine provides a valuable tool for probing these relationships. By systematically replacing natural amino acids with this modified residue, researchers can investigate the impact of chlorination and stereochemistry on peptide function.

Research in this area often involves synthesizing a series of peptide analogs with and without the 3-chloro-D-tyrosine modification and then comparing their biological activities in relevant assays. This systematic approach allows for the elucidation of key structural features required for optimal therapeutic effect.

Development of Peptidomimetics and Small Molecule Therapeutics Derived from 3-chloro-D-tyrosine

While peptides have several therapeutic advantages, they can also suffer from poor oral bioavailability and rapid clearance. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. 3-chloro-D-tyrosine can serve as a scaffold for the design of such molecules.

The development of peptidomimetics often involves modifying the peptide backbone or side chains to create more stable and orally available compounds. The unique structural and electronic properties of 3-chloro-D-tyrosine can be exploited in this process to design small molecules that retain the biological activity of the parent peptide but have enhanced pharmacokinetic profiles.

Applications in the Design of Targeted Drug Delivery Systems and Molecular Probes

The unique properties of 3-chloro-D-tyrosine also make it a valuable component in the design of targeted drug delivery systems and molecular probes. chemimpex.com In targeted drug delivery, peptides containing this residue can be used to direct therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

As a molecular probe, the chlorine atom can serve as a handle for the attachment of fluorescent dyes or other reporter molecules. chemimpex.com This allows for the visualization and tracking of the peptide's distribution and interaction with its target in biological systems. Furthermore, the altered electronic properties of the chlorinated tyrosine can be exploited for developing sensitive assays to study peptide-receptor interactions.

Investigation of Halogen Bonding Interactions in Ligand-Receptor Binding within Pharmaceutical Contexts

Halogen bonds are non-covalent interactions between a halogen atom (such as chlorine) and a Lewis base (such as an oxygen or nitrogen atom). nih.gov These interactions are increasingly recognized as important contributors to the binding affinity of ligands to their protein targets. nih.govacs.org

The chlorine atom in 3-chloro-D-tyrosine can participate in halogen bonding with amino acid residues in the binding pocket of a receptor. nih.gov This can lead to a more stable ligand-receptor complex and, consequently, enhanced biological activity. Computational modeling and experimental studies are often used to investigate the presence and strength of these halogen bonds. Understanding these interactions is crucial for the rational design of more potent and selective drugs. The strength of halogen bonds generally increases in the order of Cl < Br < I. nih.gov

Biological and Biochemical Research Applications of 3 Chloro D Tyrosine and Its Derivatives

Mimicry of Natural Neurotransmitters and Elucidation of Receptor Binding Mechanisms

Chlorinated derivatives of tyrosine, including 3-chloro-D-tyrosine, are utilized in neuroscience research for their ability to mimic natural neurotransmitters. chemimpex.com This structural similarity enables them to interact with neurotransmitter receptors, providing a valuable method for probing receptor-ligand interactions and understanding signaling pathways within the nervous system. chemimpex.com By incorporating this modified amino acid into peptides, researchers can investigate the specific binding mechanisms and functional consequences of receptor activation, contributing to a deeper comprehension of neurological processes. chemimpex.comchemimpex.com

Utilization in Bioconjugation Strategies for Functionalizing Biomolecules and Diagnostics

Bioconjugation, the process of linking molecules to create new complexes with combined functionalities, is a key area where Fmoc-3-chloro-tyrosine is employed. chemimpex.comchemimpex.com The compound facilitates the attachment of peptides to a variety of biomolecules or surfaces. chemimpex.com This strategy is crucial in the development of targeted therapies, where a peptide containing 3-chlorotyrosine can be linked to a drug molecule to direct it to a specific site in the body. It is also instrumental in creating advanced diagnostic tools by linking peptides to detectable labels or surfaces for assay development. chemimpex.com Tyrosine bioconjugation is an emerging alternative to more traditional methods that use cysteine or lysine (B10760008) residues. nih.gov

Development of Fluorescent Labeling Techniques for In Vitro and Cellular Imaging

Fmoc-3-chloro-D-tyrosine can be employed in fluorescent labeling techniques. chemimpex.com By attaching a fluorescent molecule to the chlorinated tyrosine, researchers can create tagged peptides or proteins. These labeled biomolecules are used in various biological assays to enhance the visualization of proteins, allowing for their tracking and localization within cells or in vitro systems. chemimpex.com This application is critical for a wide range of research areas that rely on imaging to study cellular processes and protein dynamics.

Role of 3-Chlorotyrosine as a Biomarker for Oxidative Stress and Chlorination Processes

Beyond its use in synthesis, the related compound 3-chlorotyrosine is a significant biomarker for oxidative stress and damage caused by chlorination. nih.govoup.comnih.gov It is formed when the amino acid tyrosine is exposed to hypochlorous acid (HOCl), a reactive chlorine species produced by the enzyme myeloperoxidase in immune cells like neutrophils. nih.govnih.gov

The presence of elevated levels of 3-chlorotyrosine in tissues and biological fluids serves as a specific indicator of protein damage mediated by these processes. nih.govnih.gov Research has identified 3-chlorotyrosine as a stable marker, making it suitable for analysis in investigating the role of myeloperoxidase-generated oxidants in various diseases. oup.com For example, increased levels of 3-chlorotyrosine have been found in the lungs of premature infants who later develop chronic lung disease, suggesting that neutrophil-derived oxidants contribute to the disease's pathology. nih.gov It has also been implicated as a marker in conditions such as atherosclerosis and acute respiratory distress syndrome. oup.com The detection of 3-chlorotyrosine and a related compound, 3,5-dichlorotyrosine, provides evidence of exposure to chlorinating agents and associated tissue damage. oup.commdpi.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Fmoc-m-chloro-D-Tyr-OH | chemimpex.com |

| CAS Number | 478183-59-4 | chemimpex.comcalpaclab.com |

| Molecular Formula | C₂₄H₂₀ClNO₅ | chemimpex.comcalpaclab.com |

| Molecular Weight | 437.87 g/mol | calpaclab.com |

| Appearance | White to off-white powder | chemimpex.comchemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.comchemimpex.com |

Table 2: Research Findings on 3-Chlorotyrosine as a Biomarker

| Finding | Associated Condition/Process | Key Details | Source(s) |

|---|---|---|---|

| Elevated Levels in Preterm Infants | Chronic Lung Disease | Levels were significantly higher in infants who developed chronic lung disease (median 88 µmol/mol tyrosine) compared to those who did not (49 µmol/mol tyrosine). | nih.gov |

| Correlation with Myeloperoxidase | Inflammation / Oxidative Stress | 3-Chlorotyrosine levels in tracheal aspirates correlated strongly with myeloperoxidase activity (correlation coefficient 0.75). | nih.gov |

| Marker of Chlorine Gas Exposure | Respiratory Tract Damage | 3-Chlorotyrosine and 3,5-dichlorotyrosine are stable biomarkers formed by the electrophilic addition of chlorine to tyrosine's aromatic ring. | oup.com |

| Index of Phagocyte-Mediated Injury | Inflammation | The compound is a specific product of myeloperoxidase-catalyzed damage, indicating tissue injury by immune cells. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Fmoc 3 Chloro D Tyrosine and Its Peptide Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Fmoc-3-chloro-D-tyrosine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by probing the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the amino acid backbone (α-proton and β-protons), and the substituted aromatic ring of the tyrosine side chain. Protons on carbons adjacent to electronegative atoms, such as oxygen, nitrogen, and chlorine, are deshielded and appear at a lower field (higher ppm value). libretexts.org For instance, the α-proton is expected in the 4.0-4.5 ppm region, while the aromatic protons of the Fmoc group and the tyrosine ring appear further downfield, typically between 7.0 and 8.0 ppm. oregonstate.edu

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbons of the carboxylic acid and the urethane linkage of the Fmoc group are highly deshielded, appearing in the 170-185 ppm and 150-180 ppm ranges, respectively. illinois.edulibretexts.org The carbons of the aromatic rings are found between 120 and 150 ppm. The presence of the electron-withdrawing chlorine atom influences the chemical shifts of the adjacent carbons on the tyrosine ring, a key feature for structural verification. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents predicted chemical shift (δ) ranges based on typical values for the constituent functional groups.

| Atom Type | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | α-CH (backbone) | ~4.0 - 4.5 |

| ¹H | β-CH₂ (backbone) | ~2.8 - 3.2 |

| ¹H | Aromatic (Fmoc & Tyrosine) | ~6.8 - 7.9 |

| ¹³C | Carboxyl (C=O) | ~170 - 180 |

| ¹³C | Urethane (C=O) | ~155 - 160 |

| ¹³C | Aromatic (Fmoc & Tyrosine) | ~115 - 150 |

| ¹³C | α-Carbon | ~55 - 60 |

| ¹³C | β-Carbon | ~35 - 40 |

Infrared (IR) and Raman Spectroscopy for Conformational and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the conformational characteristics of this compound.

Infrared (IR) Spectroscopy: FTIR provides a characteristic fingerprint based on the absorption of infrared radiation by specific molecular vibrations. Key absorptions for this compound include the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate (B1207046), and strong C=O stretching bands from both the carboxylic acid and the Fmoc protecting group. nih.gov The aromatic C=C stretching vibrations from both the fluorenyl and phenyl rings also produce distinct signals. acs.org In peptide conjugates, the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are of particular importance for analyzing secondary structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman is effective for analyzing the aromatic rings of the Fmoc and tyrosine moieties and the C-Cl bond of the tyrosine side chain. The formation of intermolecular hydrogen bonds and π-π stacking interactions, crucial for the self-assembly of Fmoc-amino acids, can be studied by observing shifts in the relevant vibrational bands. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| N-H Stretch | Carbamate | 3300 - 3400 |

| C=O Stretch | Carboxylic Acid / Carbamate | 1680 - 1750 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and impurity identification.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides an accurate mass measurement of the parent molecule. waters.com This experimental value is compared to the theoretical exact mass calculated from the molecular formula (C₂₄H₂₀ClNO₅), confirming the elemental composition. lgcstandards.comcalpaclab.com

Impurity Profiling: MS is highly sensitive for detecting and identifying low-level impurities that may arise during the synthesis of the Fmoc-amino acid or the subsequent peptide. Common process-related impurities include deletion or insertion mutants (e.g., contamination with Fmoc-β-Ala-OH), diastereomers, or byproducts from incomplete deprotection. waters.comresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions of impurities, providing structural information that aids in their definitive identification. nih.gov

Table 3: Molecular Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₀ClNO₅ chemimpex.com |

| Average Molecular Weight | 437.87 g/mol calpaclab.com |

| Monoisotopic (Exact) Mass | 437.10300 g/mol lgcstandards.com |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic methods are the cornerstone for assessing the purity and quantifying the amount of this compound and its peptide conjugates.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of Fmoc-amino acids and peptides. chemimpex.comjk-sci.com The compound is separated from impurities on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Purity is typically assessed by UV detection, where the Fmoc group provides a strong chromophore. A purity level of ≥98% is common for commercially available this compound. chemimpex.comchemimpex.com HPLC can also be used for quantitative analysis to determine the precise concentration of the compound in a sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to their low volatility and polar nature, amino acids are not directly suitable for GC analysis. sigmaaldrich.comthermofisher.com Therefore, derivatization is required to convert this compound into a more volatile and thermally stable compound, for example, through silylation. thermofisher.com While less common than HPLC for this specific application, GC-MS can be a powerful tool for separating and identifying certain types of impurities, particularly those that are also amenable to derivatization. dss.go.thresearchgate.netnih.gov

Table 4: Chromatographic Methods for Analysis

| Technique | Primary Application | Key Considerations |

|---|---|---|

| RP-HPLC | Purity assessment, quantitative analysis, impurity profiling | Standard method; high resolution and sensitivity. |

| GC-MS | Analysis of volatile impurities, enantiomeric purity | Requires chemical derivatization to increase volatility. sigmaaldrich.com |

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis

Once this compound is incorporated into a peptide chain, Circular Dichroism (CD) spectroscopy is a vital technique for analyzing the resulting secondary structure of the peptide conjugate. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's conformation (e.g., α-helix, β-sheet, random coil).

Theoretical and Computational Chemistry Approaches to Fmoc 3 Chloro D Tyrosine Systems

Molecular Dynamics Simulations for Understanding Conformation and Interactions of 3-chloro-D-tyrosine in Peptides

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For peptides containing 3-chloro-D-tyrosine, MD simulations offer a window into how this modification affects peptide folding, conformational stability, and intermolecular interactions.

The introduction of a chlorine atom to the tyrosine side chain induces significant changes in its physicochemical properties. Halogenation alters the electrostatic potential of the aromatic ring, increases its size, and can introduce new non-covalent interactions, most notably halogen bonding. nih.govresearchgate.net MD simulations can model these effects explicitly, revealing how they collectively influence the peptide's conformational landscape. For instance, simulations can track the rotameric states of the 3-chloro-D-tyrosine side chain and determine its preferred orientations within a peptide backbone, which may differ significantly from those of unmodified tyrosine. nih.gov

Research findings from MD studies on halogenated and other modified peptides demonstrate that:

Conformational Rigidity: The presence of a halogen can lead to a more rigid structure in the peptide. This is due to subtle changes in non-covalent interactions and hydrogen bonding networks that are perturbed by the altered electrostatics of the chlorinated ring. nih.gov

Solvent Interactions: The simulations also provide detailed information on the interaction of the modified peptide with its environment, such as water molecules. By calculating properties like the solvent accessible surface area (SASA), researchers can understand how chlorination affects the peptide's solubility and its interactions at a molecular level. frontiersin.org

| Finding | Description | Primary Consequence | Reference |

|---|---|---|---|

| Altered Electrostatics | The chlorine atom withdraws electron density from the aromatic ring, creating a region of positive electrostatic potential (a σ-hole) on the halogen. | Enables halogen bonding and modifies dipole moment, affecting long-range interactions. | nih.govacs.org |

| Increased Rigidity | Subtle conformational changes in the monomer, such as reorganized hydrogen bonds, can lead to weaker bending and a more rigid overall peptide assembly. | Reduced conformational flexibility of the peptide. | nih.gov |

| Stabilization via Halogen Bonds | Formation of a Cl···O or Cl···N halogen bond can stabilize specific folded conformations, such as β-hairpins. | Increased population of folded structures compared to non-halogenated analogues. | acs.org |

Quantum Chemical Calculations for Predicting Reactivity and Electronic Properties of the Chlorinated Aromatic Ring

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide fundamental insights into the reactivity of the 3-chlorotyrosine side chain.

The aromatic ring of tyrosine is susceptible to electrophilic aromatic substitution, and the position of the chlorine atom at the 3-position is a result of this reactivity. acs.orgnih.gov QC calculations can model this process and predict the most likely sites for further reactions. By calculating properties like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can understand how the existing chlorine atom directs subsequent chemical modifications. rsc.org

Key electronic properties of the chlorinated aromatic ring predicted by QC calculations include:

Electron Density Distribution: The electron-withdrawing nature of the chlorine atom modifies the electron density of the aromatic ring. QC calculations show a decrease in electron density at the ortho and para positions relative to the chlorine atom, which deactivates the ring towards further electrophilic substitution. rsc.org

Acidity of the Phenolic Hydroxyl Group: Halogenation affects the pKa of the side-chain hydroxyl group. QC calculations can predict this shift in acidity, which is crucial for understanding the ionization state of the residue under different physiological pH conditions. nih.gov

Interaction Strength: QC methods can be used to accurately calculate the energy of non-covalent interactions, such as stacking interactions between aromatic rings and halogen bonds. Studies have shown that halogenation can enhance the strength of stacking interactions, with heavier halogens like chlorine leading to stronger interactions compared to fluorine. rsc.org

| Property | Effect of Chlorination | Significance | Reference |

|---|---|---|---|

| Reactivity to Electrophiles | The aromatic ring is deactivated, and further substitution is directed to specific sites. | Predicts the outcome of subsequent chemical reactions and potential for byproducts. | rsc.org |

| Phenolic pKa | The pKa of the hydroxyl group is lowered compared to unmodified tyrosine. | Alters the ionization state and hydrogen bonding capability at physiological pH. | nih.gov |

| Stacking Interactions | The strength of π-π stacking interactions with other aromatic residues can be enhanced. | Influences peptide self-assembly and the stability of folded protein structures. | rsc.org |

| Halogen Bond Propensity | Creates a σ-hole on the chlorine atom, enabling it to act as a halogen bond donor. | Introduces a new, directional non-covalent interaction for molecular recognition and design. | acs.org |

Development and Application of Computational Models for Predicting Peptide Synthesis Outcomes

The chemical synthesis of peptides, particularly those containing non-canonical amino acids, can be challenging. nih.gov Fmoc-based solid-phase peptide synthesis (SPPS) is a widely used method, but sequence-dependent issues like aggregation or difficult coupling steps can lead to failed syntheses. nih.gov Computational models have been developed to predict the likelihood of success for a given peptide sequence before synthesis is attempted.

These models often employ machine learning and deep learning algorithms trained on large datasets of successfully and unsuccessfully synthesized peptides. nih.govresearchgate.netacs.org The input for these models can include various features of the peptide sequence, such as:

Amino Acid Composition and Sequence: The identity and order of amino acids are primary inputs. researchgate.netacs.org

Physicochemical Properties: Properties of the amino acids, such as hydrophobicity, size, and charge, are used as predictive features. researchgate.netmdpi.com

Peptide Length: Longer peptides are generally more prone to synthetic failure. nih.govacs.org

Experimental Parameters: Advanced models can also incorporate synthesis parameters like coupling reagents and reaction times. nih.gov

In Silico Screening and Docking Studies for Identifying Novel Ligand-Target Interactions Involving 3-chloro-D-tyrosine Derivatives

In silico screening and molecular docking are computational techniques used in drug discovery to predict how a ligand (such as a peptide) binds to a target receptor (such as a protein). mdpi.combrieflands.com These methods are invaluable for identifying new therapeutic candidates and understanding the molecular basis of their activity.

Incorporating 3-chloro-D-tyrosine into a peptide can significantly alter its binding affinity and specificity for a target. The chlorine atom can participate in halogen bonding, a strong, directional interaction that is increasingly recognized as important in rational drug design. nih.govsemanticscholar.org A standard tyrosine residue can only form hydrogen bonds via its hydroxyl group, but 3-chlorotyrosine can potentially form both hydrogen and halogen bonds, leading to novel binding modes.

The process typically involves:

Library Generation: A virtual library of peptides containing 3-chloro-D-tyrosine is created.

Molecular Docking: Each peptide is computationally "docked" into the binding site of a target protein. Docking algorithms sample a vast number of possible conformations and orientations of the peptide, scoring each based on a force field that estimates the binding energy. frontiersin.orgresearchgate.net

Scoring and Ranking: The peptides are ranked based on their predicted binding affinities. Top-ranked candidates are selected for further analysis.

Post-Docking Analysis: The binding poses of the most promising candidates are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that contribute to their high affinity. nih.govnih.gov MD simulations are often run on the docked complexes to verify the stability of the predicted binding mode. nih.govmdpi.com

The unique ability of the chlorine atom to form halogen bonds provides a powerful tool for designing peptides with enhanced or novel biological activities. Docking studies can specifically search for binding pockets where a halogen bond with a backbone carbonyl oxygen or other Lewis base can be formed, an interaction not possible for natural amino acids. nih.govsemanticscholar.org

Future Research Directions and Emerging Paradigms for Fmoc 3 Chloro D Tyrosine

Integration into Advanced Bioconjugation Chemistries for Next-Generation Biologics

The site-specific modification of proteins and peptides is a rapidly growing field with significant potential for creating advanced therapeutics and diagnostic agents. nih.gov While traditional methods have focused on cysteine and lysine (B10760008) residues, tyrosine is emerging as a valuable target for bioconjugation due to its relatively low surface abundance, which allows for more selective modifications. nih.gov The incorporation of Fmoc-3-chloro-D-tyrosine into peptide sequences via solid-phase peptide synthesis (SPPS) provides a unique handle for subsequent, highly selective chemical transformations. chemimpex.comchemimpex.com

Future research is expected to focus on leveraging the chlorinated aromatic ring of the tyrosine residue. The chlorine atom alters the electronic properties of the phenol (B47542) ring, potentially enabling novel, site-selective reactions that are orthogonal to those used for natural amino acids. This opens avenues for developing next-generation antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody, or for creating multi-functional biologics with precisely attached imaging agents, targeting ligands, or other functional moieties. nih.gov Advanced strategies such as transition metal-mediated coupling and photoredox catalysis, which have been explored for native tyrosine modification, could be adapted for the unique reactivity of 3-chlorotyrosine to yield homogenous and well-defined bioconjugates. nih.govprinceton.edu

Table 1: Comparison of Amino Acid Residues for Bioconjugation

| Feature | Lysine | Cysteine | Tyrosine | 3-Chloro-Tyrosine |

|---|---|---|---|---|

| Abundance on Protein Surface | High | Low | Low to Moderate | N/A (incorporated synthetically) |

| Reactivity | Nucleophilic amine | Nucleophilic thiol | Nucleophilic phenol | Modified phenolic reactivity |

| Selectivity Challenge | High (multiple residues) | Low (often requires mutation) | Moderate | High (site-specifically incorporated) |

| Potential Chemistries | Amide coupling, NHS esters | Maleimide chemistry, alkylation | Diazonium coupling, Mannich reaction, oxidative coupling nih.gov | Orthogonal metal-catalyzed cross-coupling, nucleophilic aromatic substitution |

Exploration of Self-Assembled Structures and Nanomaterials Based on this compound

The Fmoc group is a well-known driver of self-assembly in amino acids and short peptides, promoting the formation of ordered nanostructures through a combination of π-π stacking and hydrogen bonding. nih.govbeilstein-journals.org These interactions lead to the creation of materials such as nanofibers, nanotubes, and hydrogels. nih.govrsc.org Research has demonstrated that Fmoc-protected aromatic amino acids, including tyrosine, readily form such structures. nih.gov

The introduction of a chlorine atom onto the tyrosine ring in this compound is a critical modification that is expected to influence the self-assembly process significantly. The chloro-substituent can alter the intermolecular interactions, including π-π stacking and hydrophobic forces, that govern the formation of nanomaterials. Future studies will likely investigate how these altered interactions affect the morphology, stability, and mechanical properties of the resulting nanostructures. For instance, the position of the tyrosine residue within a peptide sequence has been shown to dictate the final self-assembled nanostructure, and the addition of the chloro group adds another layer of control. acs.orgchemrxiv.org These novel peptide-based materials could find applications in tissue engineering, controlled drug release, and bio-optoelectronics. rsc.orgresearchgate.net

Table 2: Driving Forces in Fmoc-Amino Acid Self-Assembly

| Interaction Type | Description | Role of this compound |

|---|---|---|

| π-π Stacking | Aromatic stacking between fluorenyl groups of the Fmoc moiety. nih.gov | The primary driver for assembly. The chlorinated tyrosine ring may also participate in or modulate these interactions. |

| Hydrogen Bonding | Formation of β-sheet-like structures between peptide backbones. nih.govnih.gov | Directs the arrangement of the peptide chains within the nanostructure. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment. beilstein-journals.org | The Fmoc group and the tyrosine side chain contribute significantly. The chloro-group increases hydrophobicity. |

| Halogen Bonding | A non-covalent interaction involving a halogen atom. | The chlorine atom could potentially act as a halogen bond donor, introducing a new directional force to guide assembly. |

Development of Chemoenzymatic Synthesis Strategies for Modified Tyrosine Residues

Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical synthesis, offers a powerful approach for producing complex molecules. beilstein-journals.org While this compound is typically produced through chemical methods, future research may explore chemoenzymatic routes for its synthesis or for its incorporation into larger peptides. Enzymes such as tyrosine phenol-lyase have been used to synthesize modified tyrosine analogs from precursors like pyruvate (B1213749), ammonia, and a substituted phenol. nih.gov

A forward-looking paradigm involves using enzymes to selectively modify a tyrosine residue within a peptide or protein to introduce a chloro-substituent in a late-stage functionalization step. This would bypass the need to incorporate the modified amino acid during peptide synthesis. Alternatively, enzymes could be engineered to accept this compound as a substrate for specific ligation or modification reactions, enabling the construction of complex biologics that are difficult to access through purely chemical means. researchgate.net Such strategies could lead to more efficient, scalable, and environmentally friendly production of peptides containing this and other non-canonical amino acids. beilstein-journals.orgrsc.org

Applications in Proteomics and Chemical Probe Development for Uncharted Biological Pathways

The unique structure of 3-chloro-D-tyrosine makes it an intriguing component for creating chemical probes to explore biological systems. When incorporated into a peptide, it can serve as a bioorthogonal handle—a functional group that is inert to biological systems but can be selectively reacted with an external probe. princeton.edu This allows for the specific labeling of proteins and peptides in complex biological mixtures for applications in proteomics, imaging, and diagnostics. nih.gov

Future research will likely focus on designing peptides containing this compound that can act as specific enzyme substrates or receptor ligands. The chlorinated tyrosine can be used as a reactive site for "click chemistry" or other bioorthogonal reactions to attach reporter tags like fluorophores or biotin. princeton.edu This enables the visualization and isolation of target proteins, helping to elucidate their function and map uncharted biological pathways. The D-configuration of the amino acid can also confer resistance to degradation by proteases, resulting in probes with longer biological half-lives and enhanced utility for in vivo studies.

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and solubilizing Fmoc-3-chloro-D-tyrosine in peptide synthesis?

- Methodological Answer : this compound requires careful handling due to its limited solubility in aqueous buffers. For optimal dissolution:

- Use DMSO as a primary solvent (100 mg/mL, ~170 mM), with sonication to enhance solubility .

- Pre-warm the solvent to 37°C to reduce aggregation .

- Avoid prolonged exposure to room temperature; prepare working solutions immediately before use.

- Data Table : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 100 | Requires sonication, 37°C warm-up |

| DMF | 50–75 | Partial solubility, may require titration |

| Water | <1 | Not recommended for direct use |

Q. How should this compound be stored to ensure stability during long-term experiments?

- Methodological Answer :

- Store lyophilized powder at –80°C for up to 6 months or –20°C for 1 month .

- Aliquot stock solutions to avoid freeze-thaw cycles.

- Use desiccants in storage vials to prevent hydrolysis of the Fmoc group.

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when characterizing this compound derivatives?

- Methodological Answer :

- Step 1 : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify discrepancies in aromatic proton environments caused by chloro-substitution .

- Step 2 : Use 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals, particularly in the tyrosine backbone and Fmoc-protecting group .

- Step 3 : Cross-validate purity using HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out impurities affecting spectral clarity .

Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) under suboptimal conditions?

- Methodological Answer :

-

Strategy 1 : Use double coupling with HBTU/HOBt activation to overcome steric hindrance from the chloro substituent .

-

Strategy 2 : Extend reaction time to 1–2 hours and monitor by Kaiser test for incomplete deprotection .

-

Strategy 3 : Substitute DMF with NMP (N-methylpyrrolidone) to enhance resin swelling and accessibility .

- Data Table : Coupling Efficiency Under Different Conditions

| Activator | Solvent | Time (min) | Efficiency (%) | Notes |

|---|---|---|---|---|

| HBTU/HOBt | DMF | 60 | 85–90 | Baseline condition |

| HATU/DIEA | NMP | 90 | 92–95 | Improved resin swelling |

| DIC/Oxyma | DCM | 120 | 70–75 | Not recommended for chloro derivatives |

Q. How can researchers address unexpected byproducts during this compound incorporation into hydrophobic peptide sequences?

- Methodological Answer :

- Root Cause Analysis : Chloro-substitution increases hydrophobicity, leading to aggregation or β-sheet formation.

- Mitigation :

- Add chaotropic agents (e.g., 2 M urea) to the coupling buffer to disrupt intermolecular interactions .

- Use pseudo-proline dipeptides to break secondary structures in adjacent residues .

- Characterize byproducts via MALDI-TOF to distinguish truncation vs. modification events .

Data Contradiction and Validation

Q. How should discrepancies between theoretical and observed molecular weights (e.g., via MS) be addressed?

- Methodological Answer :

- Scenario 1 : If the observed mass exceeds theoretical by 18 Da, check for incomplete Fmoc deprotection (use TFA cleavage with 2.5% water to ensure complete removal) .

- Scenario 2 : A mass shift of ~35 Da suggests chloride loss ; verify reaction pH (maintain <8.5 to prevent nucleophilic substitution) .

- Validation : Repeat synthesis with isotopically labeled this compound to track chlorine retention .

Synthesis and Characterization Protocols

Q. What steps ensure enantiomeric purity of this compound in chiral peptide sequences?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.